methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate
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Overview
Description
Methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methoxy group at the 6-position, an oxo group at the 4-position, and a methyl acetate group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Nitration: Starting with 3,4-dimethoxyacetophenone, nitration is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: Hydrogenation of the condensation product leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.
Chlorination: The hydroxyquinoline is then chlorinated to yield 4-chloro-6,7-dimethoxyquinoline.
Esterification: Finally, esterification with methyl acetate produces this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. These methods focus on accessible raw materials, mild reaction conditions, and high yields to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxyquinoline derivatives .
Scientific Research Applications
Methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-6,7-dimethoxyquinoline: A related compound used as an intermediate in the synthesis of antineoplastic drugs.
6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid: Known for its diuretic activity and potential therapeutic applications.
Uniqueness
Methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate is unique due to its specific functional groups and their positions on the quinoline core. These structural features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-(6-methoxy-4-oxoquinolin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-9-3-4-11-10(7-9)12(15)5-6-14(11)8-13(16)18-2/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNXWTDQIXGDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=CC2=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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